molecular formula C8H5BrF4O B1523951 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol CAS No. 1039827-16-1

1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol

Cat. No.: B1523951
CAS No.: 1039827-16-1
M. Wt: 273.02 g/mol
InChI Key: FRYOXCMTJUDLMZ-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol is a useful research compound. Its molecular formula is C8H5BrF4O and its molecular weight is 273.02 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(5-bromo-2-fluorophenyl)-2,2,2-trifluoroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4O/c9-4-1-2-6(10)5(3-4)7(14)8(11,12)13/h1-3,7,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYOXCMTJUDLMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(C(F)(F)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 5-bromo-2-fluorobenzaldehyde (5.05 g, 24.9 mmol) in THF (200 mL) was cooled in a wet ice bath and treated dropwise with TMS-CF3 over five minutes. After stirring for 10 minutes, a solution of tetrabutylammonium fluoride (TBAF) in THF (1.0 mL, 1.0M) was added dropwise over 5 minutes. After stirring for 10 minutes, the ice bath was removed and the reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was treated with 1N HCl (50 mL) and allowed to stir for 2 hours. The mixture was diluted with 1N HCl (50 mL) and extracted with EtOAc (200 mL). The organic layer was washed with saturated aqueous NaHCO3 (2×50 mL) and brine (50 mL), dried over Na2SO4, filtered and concentrated. Purification by flash column chromatography (silica gel, hexanes/EtOAc, 100:0 to 95:5) provided the title compound (3.28 g, 48%) as a colorless liquid. 1H NMR (500 MHz, CDCl3) δ 7.76 (dd, J=6.0, 2.0 Hz, 1H), 7.50 (ddd, J=8.5, 4.5, 2.5 Hz, 1H), 7.00 (overlapping dd, J=9.0, 9.0 Hz, 1H), 5.39 (overlapping dq, J=6.0, 6.0 Hz, 1H), 2.86 (d, J=5.5 Hz, 1H).
Quantity
5.05 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Yield
48%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol
Reactant of Route 2
Reactant of Route 2
1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol
Reactant of Route 3
Reactant of Route 3
1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol
Reactant of Route 4
Reactant of Route 4
1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol
Reactant of Route 5
Reactant of Route 5
1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol
Reactant of Route 6
1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol

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